d(CH2)5[Tyr(Me)2]AVP d(CH2)5[Tyr(Me)2]AVP
Brand Name: Vulcanchem
CAS No.:
VCID: VC1805962
InChI: InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35+,36-,37-,38-,39+/m0/s1
SMILES:
Molecular Formula: C52H74N14O12S2
Molecular Weight: 1151.4 g/mol

d(CH2)5[Tyr(Me)2]AVP

CAS No.:

Cat. No.: VC1805962

Molecular Formula: C52H74N14O12S2

Molecular Weight: 1151.4 g/mol

* For research use only. Not for human or veterinary use.

d(CH2)5[Tyr(Me)2]AVP -

Specification

Molecular Formula C52H74N14O12S2
Molecular Weight 1151.4 g/mol
IUPAC Name (2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35+,36-,37-,38-,39+/m0/s1
Standard InChI Key QVQOGNOOAMQKCE-OVSZNHMYSA-N
Isomeric SMILES COC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5
Canonical SMILES COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

d(CH2)5[Tyr(Me)2]AVP is formally identified as [1-(beta-mercapto-beta,beta-pentamethylenepropionic acid), 2-O-methyltyrosine]arginine-vasopressin . This compound is cataloged in chemical databases with specific identifiers that facilitate its recognition within scientific literature and repositories:

ParameterValue
PubChem CID6917952
Molecular FormulaC52H74N14O12S2
Molecular Weight1151.4 g/mol
Exact Mass1150.50520620 Da
Creation Date2006-07-28
Last Modified2025-04-05

The compound is known by several synonyms in scientific literature, including d(CH2)5Tyr(Me)AVP, Pmp[Tyr(Me)2]AVP, CGP-25838, and SK&F-100273 .

Physical and Chemical Properties

The physicochemical properties of d(CH2)5[Tyr(Me)2]AVP contribute significantly to its pharmacological behavior and biological interactions:

PropertyValueSignificance
XLogP3-AA-2.1Indicates high hydrophilicity
Hydrogen Bond Donor Count12Contributes to biological interactions
Hydrogen Bond Acceptor Count15Enhances binding capacity
Rotatable Bond Count20Provides conformational flexibility

These properties, particularly its negative XLogP3-AA value of -2.1, suggest that d(CH2)5[Tyr(Me)2]AVP possesses considerable water solubility , which is advantageous for its application in physiological systems and experimental settings.

Structural Modifications

The compound features specific structural modifications that distinguish it from natural vasopressin:

  • Incorporation of beta-mercapto-beta,beta-pentamethylenepropionic acid at position 1

  • O-methylation of tyrosine at position 2

  • Retention of the cyclic structure through disulfide bonding

These structural alterations are critical for its antagonistic activity at vasopressin receptors, transforming the native hormone into a potent antagonist with specific receptor selectivity .

Pharmacological Properties and Mechanisms

Receptor Binding Profile

d(CH2)5[Tyr(Me)2]AVP exhibits high affinity and selectivity for vasopressin receptors, particularly the V1 subtype. Research has demonstrated that this compound functions as:

  • A potent and selective antagonist of vasopressor (V1 receptor) responses to arginine-vasopressin (AVP)

  • A weak oxytocin antagonist

This selective binding profile makes d(CH2)5[Tyr(Me)2]AVP particularly valuable for studies investigating the specific roles of V1 receptors in physiological processes.

Experimental Applications and Research Findings

Radioligand Development

d(CH2)5[Tyr(Me)2]AVP has served as a template for the development of radioligands used in receptor binding studies. Research has explored the iodination of related compounds to create tools for investigating vasopressin receptor distribution and binding characteristics. For instance, the radioiodinated analog 125I-d(CH2)5[Tyr(Me)2, Tyr(NH2)9]AVP was found to bind to V1 vasopressin receptors on rat liver membranes with a dissociation constant of 0.28 ± 0.09 nM .

Structural Analogs Research

The structural framework of d(CH2)5[Tyr(Me)2]AVP has inspired the development of numerous analogs with modified pharmacological properties. Researchers have synthesized and evaluated compounds based on the d(CH2)5[Tyr(Me)2]AVP template, incorporating various substitutions and deletions to enhance receptor selectivity and antagonistic potency .

Synthesis and Structural Variants

Structural Derivatives

Several structural variants of d(CH2)5[Tyr(Me)2]AVP have been developed to investigate structure-activity relationships and enhance specific pharmacological properties:

CompoundKey ModificationsCompared to d(CH2)5[Tyr(Me)2]AVP
d(CH2)5[Tyr(Me)2]AVTIle³ substitutionModified selectivity profile
d(CH2)5[D-Tyr(Me)²]AVPD-Tyr substitutionAltered receptor binding
d(CH2)5[Tyr(Me)²,Dab⁵,Arg⁸]-VasopressinDab⁵ incorporationEnhanced V1a specificity

These structural variants expand the pharmacological toolkit available for investigating vasopressin receptor systems and provide compounds with refined selectivity profiles for specific experimental applications .

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